4-Phenylnicotinic acid

概要

説明

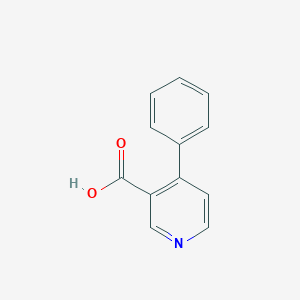

4-Phenylnicotinic acid is a chemical compound with the molecular formula C₁₂H₉NO₂. It is a derivative of nicotinic acid, where a phenyl group is attached to the fourth position of the pyridine ring.

準備方法

The synthesis of 4-Phenylnicotinic acid can be achieved through several methods. One common synthetic route involves the reaction of 4-bromonicotinic acid with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

化学反応の分析

4-Phenylnicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: It can be reduced to form 4-phenylnicotinamide using reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

4-PNA has shown promise in several therapeutic areas:

- Anticancer Activity : Research indicates that 4-PNA exhibits selective cytotoxic effects against various cancer cell lines. It potentially induces apoptosis by targeting specific signaling pathways involved in cell proliferation.

- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Neuroprotective Effects : Some studies suggest that derivatives of 4-PNA may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.

Biological Research

- Enzyme Inhibition : 4-PNA has been investigated for its role as an inhibitor of certain enzymes, such as carbonic anhydrase III. This inhibition could have implications for understanding metabolic processes and developing therapeutic agents .

- Receptor Binding Studies : The compound's interaction with nicotinic acetylcholine receptors has been explored, contributing to insights into synaptic transmission and potential treatments for neurological disorders .

Material Science

The unique chemical properties of 4-PNA allow it to be utilized as a building block in the synthesis of novel materials. Its derivatives can be engineered to create polymers or other materials with specific functionalities, such as enhanced electrical conductivity or improved mechanical strength.

Case Study 1: Anticancer Activity

A study conducted on various human cancer cell lines demonstrated that 4-PNA significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and the downregulation of anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of 4-PNA resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores in animal models. This suggests its potential utility as an anti-inflammatory agent .

Current State of Research

Ongoing research continues to explore the multifaceted applications of 4-PNA. Investigations are focused on:

- Developing more potent analogs with enhanced biological activity.

- Conducting detailed studies on the pharmacokinetics and toxicity profiles.

- Exploring synergistic effects when combined with other therapeutic agents.

Limitations and Future Directions

Despite its promising applications, several limitations exist:

- Toxicity Concerns : Preliminary studies indicate moderate toxicity in animal models, necessitating further investigation into safety profiles before clinical application .

- Need for Clinical Trials : There is a critical need for well-designed clinical trials to establish efficacy and safety in humans.

Future research directions include:

- Detailed mechanistic studies to elucidate the action pathways.

- Exploration of combination therapies using 4-PNA.

- Development of targeted delivery systems to enhance therapeutic efficacy.

作用機序

The mechanism of action of 4-Phenylnicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The pathways involved may include modulation of metabolic processes and inhibition of specific enzymes .

類似化合物との比較

4-Phenylnicotinic acid can be compared with other nicotinic acid derivatives, such as:

Nicotinic acid: The parent compound, which is essential for human health and has well-documented biological activities.

Isonicotinic acid: Another derivative with a different substitution pattern on the pyridine ring.

3-Phenylnicotinic acid: Similar to this compound but with the phenyl group attached to the third position of the pyridine ring.

生物活性

4-Phenylnicotinic acid (4-PNA) is a derivative of nicotinic acid, notable for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Synthesis of this compound

4-PNA can be synthesized through various methods, typically involving the reaction of nicotinic acid with phenyl-containing reagents. The synthesis process often includes the use of organolithium reagents, such as phenyllithium, to introduce the phenyl group at the 4-position of the nicotinic acid structure. This method has been documented to yield high-purity products suitable for biological testing .

Biological Activities

The biological activities of 4-PNA are multifaceted, encompassing antioxidant, anti-inflammatory, and cytotoxic properties. Below is a summary of key findings from recent studies.

Antioxidant Activity

Research indicates that 4-PNA exhibits significant antioxidant properties. In a comparative study, it was shown to enhance superoxide dismutase (SOD) activity, which is crucial for mitigating oxidative stress in cells. This antioxidant effect is comparable to that of ascorbic acid .

Cytotoxic Effects

4-PNA has demonstrated promising cytotoxic effects against various cancer cell lines. For instance, it was found to reduce cell viability in HCT-15 colon cancer cells significantly. The compound's half-maximal inhibitory concentration (IC50) values suggest strong selective cytotoxicity, making it a potential candidate for cancer therapy .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT-15 | 0.068 |

| HT-29 | 0.179 |

| Jurkat | 0.372 |

Anti-inflammatory Properties

In addition to its antioxidant and cytotoxic activities, 4-PNA has been shown to modulate inflammatory responses. Studies reveal that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory processes .

The mechanisms underlying the biological activities of 4-PNA are complex and involve several pathways:

- Antioxidant Mechanism : By enhancing SOD levels, 4-PNA reduces reactive oxygen species (ROS) in cells, thereby protecting cellular components from oxidative damage .

- Cytotoxic Mechanism : The induction of apoptosis in cancer cells is facilitated through caspase activation pathways. For example, increased levels of caspase-3 were observed following treatment with 4-PNA, indicating its role in promoting programmed cell death .

- Anti-inflammatory Mechanism : The compound's ability to downregulate NF-κB reduces inflammation by inhibiting the transcription of genes involved in inflammatory responses .

Case Studies and Clinical Implications

Several case studies have highlighted the potential therapeutic applications of 4-PNA:

- Cancer Treatment : A study focusing on the effects of 4-PNA on colorectal cancer cells demonstrated significant reductions in tumor cell viability and suggested its use as an adjunct therapy in cancer treatment protocols .

- Neuroprotection : Another investigation indicated that nicotinic acid derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role for 4-PNA in neurodegenerative disease management .

特性

IUPAC Name |

4-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFLWFBUKXQGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376587 | |

| Record name | 4-PHENYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103863-14-5 | |

| Record name | 4-Phenyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103863-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-PHENYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。